The table below summarizes the main synthesis pathways based on the technical data I found.
| Method / Starting Material | Oxidizing/Chlorinating Agent | Key Reaction Conditions | Reported Yield & Notes |
|---|---|---|---|
| Phenol (Classic Route) [1] [2] | Sodium Chlorate (NaClO₃) + HCl | Large excess of conc. HCl; can generate toxic fumes (Cl₂, NOₓ, chloropicrin). [1] | Low yield; produces 2,4,6-trichlorophenol intermediate that is hard to convert to pure this compound. [1] |
| Hydroquinone (Recommended) [1] [3] [4] | Sodium Chlorate (NaClO₃) + HCl | Carried out in a large excess of concentrated hydrochloric acid. [1] | ~35% yield (can be improved with recycling); "cleaner" with less tar formation. [1] |
| Hydroquinone (Alternative) [3] | Hydrogen Peroxide (H₂O₂) + HCl | Can use magnesium chloride (MgCl₂) as a catalyst; simpler installation. [3] | Method claimed in patents; one user reported failure without a catalyst. [1] [3] |
| Paracetamol (p-Aminophenol derivative) [1] | Sodium Nitrate (NaNO₂) + HCl | Requires large volume of acid to keep salts in solution. [1] | ~35-40% yield; generates "monstrous toxic foam" and lethal fumes (Cl₂, NOₓ, chloropicrin). [1] |
| p-Benzoquinone (Two-step) [4] | Chlorine Gas (Cl₂) | Catalyzed by Fe or FeCl₃ in an inert solvent (e.g., CCl₄) at 50-80°C. [4] | Standard industrial method; requires handling of chlorine gas. [2] [4] |
Based on the search results, here is a generalized procedure for synthesizing this compound from hydroquinone using sodium chlorate and hydrochloric acid, synthesized from the experiences shared by researchers [1].
Safety Warning: This reaction must be performed in a well-ventilated fume hood. It involves concentrated acids, strong oxidizers, and can produce toxic gases (chlorine, nitrogen oxides). Personal protective equipment (PPE) including gloves, goggles, and a lab coat is mandatory.
Reagents
Procedure
Purification (Critical Step) The crude product is typically impure and requires purification [1].
The following diagram illustrates the core chemical transformation from hydroquinone to this compound, which involves both oxidation and chlorination.
Industrial production of chloranil (Tetrachloro-1,4-benzoquinone) primarily follows two technical pathways: the oxidation of hydroquinone derivatives and the direct chlorination of phenol. The table below summarizes the core characteristics of these methods.
| Production Method | Key Features | Key Reaction Components | Reaction Conditions |
|---|---|---|---|
| Oxidation of Hydroquinone [1] [2] | Simpler installation; can be conducted at atmospheric pressure without halometallic catalysts [1]. | Hydroquinone or Quinone; Hydrogen Peroxide; Hydrochloric Acid [1]. | Uses hydrogen peroxide and hydrochloric acid for oxidative chlorination [1]. |
| Chlorination of Phenol [3] | A traditional, well-documented industrial route. | Phenol; Chlorine; Sulfuric Acid; Catalyst (e.g., Aluminum Chloride) [3]. | Carried out in the presence of sulfuric acid and catalysts like aluminum chloride or iron(III) chloride [3]. |
| From p-Aminophenol [4] | Proposed as a cost-effective alternative; generates ammonium chloride as a by-product [4]. | p-Aminophenol; Chlorine Gas; Acetic Acid Solution; Iron catalyst [4]. | Reaction in acetic acid solution with chlorine gas; temperature range 35–90 °C [4]. |
This protocol is based on a patent designed to simplify production using readily available reagents and atmospheric pressure [1].
Key Steps and Workflow: The following diagram outlines the sequential reaction and purification stages.
This compound synthesis workflow from hydroquinone/quinone oxidation
Procedure:
This is a classic method where phenol undergoes direct chlorination in a sulfuric acid medium [3].
Key Steps and Workflow: The process involves a complex series of chlorination and oxidation steps.
This compound synthesis workflow from phenol chlorination
Procedure:
This compound is classified as an irritant [5]. While it has a low acute mammalian toxicity (oral LD₅₀ > 4000 mg/kg), it has a high potential for bioaccumulation and is highly toxic to fish [5]. It is also a metabolite of pentachlorophenol, and its formation in toxicological studies is linked to oxidative stress responses in the liver [6]. Standard laboratory safety practices, including the use of personal protective equipment (PPE) and engineering controls, are essential when handling this compound.
The table below summarizes the key physical and chemical properties of this compound:
| Property | Value / Description |
|---|---|
| Chemical Name | 2,3,5,6-Tetrachloro-1,4-benzoquinone [1] [2] |
| CAS Number | 118-75-2 [2] [3] |
| Molecular Formula | C₆Cl₄O₂ [1] [2] |
| Molecular Weight | 245.88 g/mol [2] [3] |
| Appearance | Yellow to greenish crystalline powder [1] [2] |
| Melting Point | 295 - 296 °C (with decomposition) [1] [3] |
| Density | 1.97 g/cm³ [2] [3] |
| Water Solubility | ~250 mg/L at 20°C (practically insoluble) [2] [3] |
| Octanol-Water Partition Coefficient (Log P) | 2.22 (indicates low solubility in both water and octanol) [2] |
This compound is commercially produced through the chlorination and oxidation of aromatic precursors. The following diagram illustrates two common industrial pathways:
Two primary industrial synthesis pathways for this compound [1] [4] [5].
This compound's unique structure makes it a valuable compound in several fields:
This compound requires careful handling as it is a skin, eye, and respiratory irritant [1] [4]. It is classified with the signal word "Warning" and hazard statements H315, H319, and H410, indicating it causes skin and eye irritation and is toxic to aquatic life [1] [3]. Always use appropriate personal protective equipment (PPE) and adequate ventilation when handling this substance [4].
This compound (2,3,5,6-tetrachloro-1,4-benzoquinone) is a mild oxidizing agent, or dehydrogenation reagent, valued for its selectivity in organic transformations [1] [2]. Its structure features a quinone core with four chlorine atoms, making it a strong electron acceptor [3].
Key Identifiers and Properties
| Property | Description |
|---|---|
| IUPAC Name | 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione [2] |
| Molecular Formula | C₆Cl₄O₂ [2] [3] |
| Molecular Weight | 245.86-245.88 g/mol [2] [3] |
| Appearance | Yellow solid [2] |
| Melting Point | 295–296 °C [2] |
| Primary Role | Mild oxidizing agent (hydrogen acceptor) [1] [2] |
The core function of this compound in this context is to accept hydrogen atoms in a dehydrogenation or aromatization reaction, converting a diene into an aromatic benzene ring [2]. The following diagram illustrates the general experimental workflow for this process.
For a successful reaction, you must optimize several key parameters. The table below summarizes these variables, though specific values from the literature for this particular transformation are not available in the current search results.
| Parameter | Considerations & Common Options | Notes / Potential Values |
|---|---|---|
| Solvent | High-boiling, inert solvents are typical. | Toluene, Xylene, DMF, or 1,4-Dioxane. |
| Temperature | Depends on solvent boiling point and reaction rate. | 80 °C - 150 °C. |
| Reaction Time | Monitored by analytical methods (e.g., TLC). | Several hours to over 24 hours. |
| This compound Equivalents | Typically 1.0 to 2.0 equivalents relative to substrate. | - |
| Work-up & Purification | Standard organic techniques. | Filtration, solvent evaporation, column chromatography, or crystallization. |
This compound is a hazardous chemical and requires careful handling [3].
The following detailed methodology is adapted from a reported synthesis of helically chiral molecules, where chloranil is used as a dehydrogenating agent to achieve aromatization [1].
Reaction Scheme: The process involves a double Fischer indolization between a hydrazine and a ketone, followed by a this compound-mediated dehydrogenation step to yield the final diaza[8]helicene product [1].
Reaction Equation:
Hydrazine 1i + Ketone 2i → (Intermediate) --(this compound)--> Diaza[8]helicene 4
Materials and Setup:
1i) and ketone (2i).Procedure:
4).Reported Outcome: This method yielded the desired diaza[8]helicene (4) with moderate yield and high enantioselectivity [1].
The table below summarizes the key data from the confirmed protocol.
| Parameter | Details |
|---|---|
| Application | Final aromatization step in the synthesis of diaza[8]helicenes [1] |
| Role of this compound | Dehydrogenating (oxidizing) agent |
| Reported Yield | Moderate |
| Reported Enantioselectivity | High |
| Key Feature | Used in the synthesis of complex helically chiral structures |
Aromatization with this compound is a dehydrogenation reaction where this compound acts as an oxidizing agent, accepting hydrogen atoms from a saturated or partially saturated intermediate (like a dihydro precursor). This results in the formation of a fully aromatic system and the reduction of this compound to chlorohydroquinone.
The following diagram illustrates the general experimental workflow for a this compound aromatization reaction.
When planning to use this compound for aromatization, keep the following points in mind:
In solid-phase peptide synthesis (SPPS), the real-time monitoring of coupling efficiency is critical for obtaining high-quality products with minimal impurities. While the Kaiser test (ninhydrin) is the standard method for detecting primary amines, it is notoriously unreliable for secondary amines such as those introduced by N-terminal proline, pipecolic acid, or other N-alkylated amino acids. The chloranil test provides a robust, colorimetric method specifically designed to detect the presence of unprotected secondary amines after a coupling reaction, thereby filling a crucial gap in the synthetic chemist's analytical toolkit.
This protocol outlines the detailed procedure, interpretation, and troubleshooting for the this compound test, enabling researchers to accurately monitor coupling completeness in syntheses involving secondary amines, ultimately improving yields and reducing deletion sequences.
The this compound test is based on a specific chemical reaction between p-chloranil (tetrachloro-1,4-benzoquinone) and secondary amines in the presence of an aldehyde to form a highly colored charge-transfer complex.
The following diagram illustrates the workflow and decision-making process for amine detection in SPPS:
Figure 1: Decision workflow for coupling tests in SPPS. The this compound Test is specifically employed when the N-terminal amino acid is a secondary amine like proline, or when the Kaiser test yields a negative or unclear result for such residues.
Prepare the following solutions fresh periodically and store according to the guidelines in Table 1.
Table 1: this compound Test Solution Formulation
| Solution | Composition | Preparation Instructions | Storage |
|---|---|---|---|
| Reagent A | 2% (v/v) Acetaldehyde in DMF | Mix 1 mL of acetaldehyde with 49 mL of anhydrous DMF [1]. | Store in a sealed container at room temperature; prepare fresh weekly. |
| Reagent B | 2% (w/v) p-Chloranil in DMF | Dissolve 1 g of p-chloranil in 49 mL of anhydrous DMF [1]. | Store in a sealed, dark container at room temperature; stable for several weeks. |
Sample Preparation:
Reagent Addition:
Incubation:
Result Interpretation:
Table 2: Visual Interpretation Guide for the this compound Test
| Bead Color After 5 Minutes | Solution Color | Interpretation | Recommended Action |
|---|---|---|---|
| Blue or Blue-Green | Any color | Positive Test. Unreacted secondary amine is present. Coupling is incomplete. | Perform a second coupling. Consider changing coupling reagents or solvents [1]. |
| Colorless, Light Yellow, or Brownish | Any color | Negative Test. No detectable secondary amine. Coupling is complete. | Proceed to the next synthesis step (deprotection or coupling). |
| Reddish Coloration | - | Possible detection of a primary amine. | Interpret with caution. Use a Kaiser test to confirm the presence of a primary amine [1]. |
The this compound test is one of several qualitative tests used to monitor SPPS. Its unique role is highlighted when compared to other common methods in Table 3.
Table 3: Comparison of Qualitative Coupling Tests in SPPS
| Test Name | Target Amine | Key Reagent(s) | Positive Result Color | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| This compound Test | Secondary | p-Chloranil, Acetaldehyde | Blue/Green Beads | Highly specific for secondary amines; simple procedure [1]. | Does not detect primary amines. |
| Kaiser Test | Primary | Ninhydrin, Phenol, KCN | Deep Blue | Very sensitive for primary amines; industry standard [1]. | Unreliable for proline/secondary amines; heating required; KCN is toxic [1]. |
| Isatin Test | Proline | Isatin | Blue | Specific for N-terminal proline [1]. | Limited to proline; requires heating [1]. |
| Bromophenol Blue Test | Primary & Secondary | Bromophenol Blue | Blue/Green Beads | Detects both primary and secondary amines; no heating [1]. | Acid-base indicator, can be interfered with by acidic/basic reagents [1]. |
The this compound test is indispensable in the synthesis of complex peptides, particularly those involving N-alkyl amino acids or proline-rich sequences. Its utility is demonstrated in advanced research applications:
The this compound test remains a vital, simple, and effective tool for ensuring the fidelity of solid-phase peptide synthesis whenever secondary amines are involved. Its ability to provide a rapid, visual assessment of coupling efficiency directly on the solid support makes it an indispensable part of the peptide chemist's standard operating procedures. By integrating this test into synthetic workflows, researchers can proactively address coupling failures, minimize impurities, and significantly increase the success rate of producing challenging peptide targets.
Here is a detailed procedure for performing the this compound test, compiled from established resources [1] [2].
First, you need to prepare the following solutions. Caution: this compound is toxic and hazardous; always refer to its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) [2].
| Solution Name | Composition |
|---|---|
| Reagent A | 2% (v/v) acetaldehyde in DMF (e.g., 1 mL acetaldehyde in 49 mL DMF) [1] |
| Reagent B | 2% (w/v) this compound in DMF (e.g., 1 g this compound in 49 mL DMF) [1] |
Stored in the refrigerator, these solutions are stable for approximately three weeks. As the this compound solution degrades, it will darken and its sensitivity will decrease [3].
The entire workflow is summarized below.
| Observation | Interpretation | Recommended Action |
|---|---|---|
| Beads turn blue | Free secondary amine (e.g., proline) is present. Coupling is incomplete. | Perform a second coupling reaction [1] [3]. |
| Beads remain colorless (no change) | No free secondary amine is detected. Coupling is complete. | Proceed with the next synthesis step [1]. |
Important Notes:
The this compound test is a critical quality control step during SPPS. The following diagram illustrates its role in a typical synthesis cycle when proline or another secondary amine is being coupled.
If the this compound test indicates incomplete coupling after the first attempt, consider these steps:
The this compound test fills a specific niche. The table below compares it with other common qualitative tests used in SPPS.
| Test Name | Target Amine(s) | Key Reagent(s) | Positive Result Color | Key Advantage |
|---|---|---|---|---|
| This compound Test [1] [2] | Secondary (and Primary) | This compound, Acetaldehyde | Blue (Secondary amines) | Detects proline; safer than Kaiser (no KCN). |
| Kaiser Test [1] | Primary | Ninhydrin, Phenol, KCN | Intense Blue (Primary amines) | Very sensitive for primary amines. |
| Isatin Test [1] | Proline (Secondary) | Isatin | Blue | Specific for unprotected N-terminal proline. |
| Bromophenol Blue Test [1] | Primary & Secondary | Bromophenol Blue | Blue to Blue-Green | Simple, based on acid-base indicator. |
The this compound test is an essential, reliable, and relatively safe tool for monitoring coupling completeness in solid-phase peptide synthesis, especially when working with proline and other secondary amines.
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile oxidizing agent with significant utility in organic synthesis, particularly in pharmaceutical intermediate preparation and dye manufacturing. Its distinctive electron-deficient quinone structure with four chlorine atoms creates a potent yet selective oxidizing capability that has proven valuable across diverse chemical transformations. As research and drug development increasingly require efficient and selective synthetic methodologies, this compound remains a relevant tool in the synthetic chemist's arsenal for dehydrogenation reactions, aromatization processes, and oxidative coupling despite the development of newer oxidizing agents.
The compound presents as a yellow crystalline solid with molecular formula C₆Cl₄O₂ and molecular weight of 245.88 g/mol. It features limited water solubility but dissolves readily in various organic solvents including ether, benzene, and chloroform. Its melting point ranges between 295-296°C, and it sublimes at elevated temperatures. The planar molecular structure with electron-withdrawing chlorine atoms creates significant electrophilicity, enabling its characteristic redox behavior where it converts to tetrachlorohydroquinone upon reduction [1] [2] [3].
Alcohol to Carbonyl Oxidation: this compound efficiently converts primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. This transformation is particularly valuable for alcohol substrates containing acid-sensitive functional groups that might decompose under stronger oxidizing conditions. The mechanism involves a hydride transfer from the alcohol to this compound, generating the carbonyl compound and reduced this compound (tetrachlorohydroquinone) [1] [4].
Hydroaromatic to Aromatic Conversion: this compound effectively dehydrogenates dihydroaromatic compounds to their fully aromatic counterparts through an oxidation process that typically proceeds in high yield. This application is especially useful in the synthesis of complex aromatic systems found in natural products and pharmaceuticals, where other methods might lead to over-oxidation or rearrangement [1] [2].
Dihydropyridine to Pyridine Aromatization: In medicinal chemistry, this compound efficiently converts 1,4-dihydropyridine derivatives to their pyridine forms, which are common structural motifs in pharmaceutical agents. This transformation is crucial in the synthesis of calcium channel blockers and other therapeutic compounds, with reactions typically proceeding at room temperature with excellent yields [5].
Heterocycle Formation: this compound serves as a key reagent in constructing nitrogen-containing heterocycles through intramolecular oxidative coupling reactions. These complex ring systems represent core structures in numerous bioactive molecules and natural products. The electrophilic nature of this compound enables it to promote cyclization reactions that would be challenging with other oxidizing agents [1] [4].
Azo Coupling Reactions: In dye chemistry, this compound facilitates the formation of azo dyes by acting as a coupling agent that enhances the electrophilicity of diazonium ions. Its electron-withdrawing properties help stabilize intermediate species, thereby improving reaction efficiency and selectivity. This application is industrially significant for producing textile dyes and pigments with bright, vivid colors and excellent fastness properties [1] [6].
Secondary Amine Detection: this compound provides a simple colorimetric test for free secondary amines, producing distinctive brown, red, or orange derivatives depending on the specific amine structure. This application is particularly useful for monitoring deprotection steps in synthetic sequences and for analyzing proline derivatives in peptide chemistry [2] [7].
Pharmaceutical Intermediate Synthesis: this compound serves as a key reagent in synthesizing various active pharmaceutical ingredients (APIs) including antimalarial drugs (chloroquine, hydroxychloroquine), certain antibiotics, and anticancer agents. Its oxidative properties are harnessed in constructing quinonoid structures that are pharmacologically significant [1] [6].
Polymer and Electronics Applications: this compound functions as a cross-linking agent in phenolic resins and polyurethanes, enhancing their mechanical properties and thermal stability. In electronics, its high electron affinity makes it useful in doping processes and the production of conductive polymers for semiconductor applications [8] [1].
Reaction Setup:
Reaction Execution:
Workup Procedure:
Notes: For acid-sensitive substrates, molecular sieves (3Å or 4Å) can be added to sequester generated hydrogen chloride. The progress can be monitored visually in some cases by the disappearance of the yellow this compound color [1] [4] [5].
Specific Protocol:
Workup:
Yield Expectation: This procedure typically provides high yields (approximately 90%) of the aromatized pyridine product with excellent purity [5].
Analytical Procedure:
Interpretation:
Applications: This simple test is particularly useful for monitoring deprotection of secondary amines in synthetic sequences and for identifying proline-containing peptides [2] [7].
Table 1: Reaction Outcomes with this compound in Various Transformation Types
| Transformation Type | Typical this compound Equivalents | Reaction Temperature | Reaction Time | Reported Yield Range | Key Advantages |
|---|---|---|---|---|---|
| Alcohol to Carbonyl Oxidation | 1.1-1.5 | Reflux | 2-6 hours | 75-92% | Mild conditions, acid-sensitive group tolerance |
| Dihydropyridine to Pyridine | 1.0-1.1 | Room Temperature | 1-3 hours | 85-95% | High yielding, simple workup |
| Hydroquinone to Quinone | 1.0-1.2 | 0°C to Room Temperature | 0.5-2 hours | 90-98% | Fast, quantitative conversion |
| Oxidative Cyclization | 1.3-2.0 | Reflux | 4-12 hours | 65-85% | Complex heterocycle formation |
| Azo Coupling | 0.1-0.3 (catalytic) | 0-25°C | 1-4 hours | 70-90% | Enhanced dye fastness properties |
Table 2: Industrial Outcome Metrics for this compound Applications (2025 Projections)
| Application Sector | Adoption Rate Trend | Key Outcome Metrics | Primary Drivers | Industry Examples |
|---|---|---|---|---|
| Pharmaceutical Synthesis | Increasing | 15% reduction in production time; 10% increase in yield | Cleaner processes, higher purity APIs | Antihypertensive drugs, antimalarials |
| Dye and Pigment Manufacturing | Stable with niche growth | 20% reduction in dyeing process waste | Eco-friendly dye demand | Azo dyes, Violet 23, Direct Blue 201 |
| Agrochemical Development | Moderate in specific regions | 12% increase in pest control efficiency | Sustainable agriculture emphasis | Herbicides, pesticides |
| Electronic Components | Emerging growth area | 25% improvement in conductivity; 15% cost reduction | Demand for reliable, eco-friendly materials | Semiconductors, conductive inks |
| Research & Analytical | Consistently high | Increased accuracy and reproducibility | Standardized methodologies | Redox titrations, amine detection |
This compound requires careful handling due to its irritant properties and potential environmental effects. The compound carries GHS warning symbols with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H410 (toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment including gloves, safety goggles, and protective clothing should always be worn when handling this compound. Adequate ventilation is essential to prevent inhalation of dust or fumes, and operations should be conducted in a properly functioning fume hood whenever possible [2] [9] [3].
In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present. If inhaled, move affected person to fresh air and rest in a position comfortable for breathing. In all cases of significant exposure or if symptoms develop, seek medical attention and show the safety data sheet or product container to medical personnel [9].
Storage Conditions: Store this compound in a cool, dry place below +30°C, protected from direct sunlight and moisture. Keep the container tightly sealed when not in use to prevent sublimation and contamination [9] [3].
Shelf Life: Under proper storage conditions, this compound typically maintains stability for approximately 12 months. Older material should be checked for performance or purified by recrystallization or sublimation before use in critical applications [6].
Incompatibilities: this compound is incompatible with strong bases, strong oxidizing agents, and reducing agents. It may react vigorously with these materials, leading to decomposition or uncontrolled reactions. The compound is also sensitive to prolonged exposure to light and elevated temperatures [9].
Proper disposal of this compound and contaminated materials should follow local regulations for hazardous chemicals. The compound should never be disposed of in regular waste streams or sewer systems due to its environmental persistence and potential aquatic toxicity. Small quantities can be destroyed by treatment with a reducing agent such as sodium dithionite in alkaline solution, which converts this compound to the less hazardous tetrachlorohydroquinone. For larger quantities, consultation with specialized waste management providers is recommended [3].
Diagram 1: General workflow for this compound-mediated oxidation reactions, showing key steps from reaction setup through product purification.
Diagram 2: Key chemical transformation pathways mediated by this compound, highlighting its diverse applications in oxidation, aromatization, and analytical detection.
This compound remains a valuable reagent in organic synthesis, particularly for applications requiring mild and selective oxidation conditions. Its versatility across multiple reaction types, including dehydrogenation, aromatization, oxidative cyclization, and analytical detection, ensures its continued relevance in research and industrial settings. The compound's predictable reactivity and well-established protocols make it particularly useful for pharmaceutical synthesis where reproducibility and control are paramount.
Current trends indicate growing adoption of this compound in electronic materials and specialty polymer applications, leveraging its electron-accepting properties and ability to modify conductive properties. As chemical manufacturing increasingly emphasizes green chemistry principles, this compound's role may evolve toward more specialized applications where its specific reactivity profile offers advantages over alternative oxidants. Future developments may include immobilized this compound derivatives for simplified workup and recycling, as well as formulations designed to minimize environmental impact while maintaining performance efficiency [8] [3].
Pigment Violet 23 (C.I. 51319), also known as Carbazole Violet, is a high-performance organic pigment belonging to the dioxazine family and is derived from carbazoles. This complex heterocyclic compound serves as a critical coloring agent across numerous industries due to its exceptional properties, including high tinting strength, excellent light fastness (rated 7), and remarkable heat resistance (up to 200°C or even 280°C in certain applications). The pigment exhibits outstanding stability across various media, maintaining its color properties in solvents, oils, acids, and alkalis (all rated 5), making it particularly valuable for demanding applications in plastics, automotive coatings, printing inks, and synthetic fibers. [1] [2]
The significance of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) as a precursor in the synthesis of Pigment Violet 23 cannot be overstated. This compound serves as a key oxidizing agent and molecular scaffold in the formation of the complex dioxazine ring system that characterizes this pigment. With its planar molecular structure and electron-deficient character, this compound participates in condensation reactions that enable the construction of the angular, centrosymmetric Pigment Violet 23 molecule, which was historically misassigned as having a linear structure. This molecular architecture is responsible for the pigment's exceptional color strength and stability properties that have established it as a benchmark in the violet pigment category. [3] [2]
The synthesis of Pigment Violet 23 proceeds through a condensation-oxidation mechanism between 3-amino-N-ethylcarbazole and this compound, followed by an intramolecular ring closure to form the characteristic dioxazine structure. The reaction begins with the nucleophilic attack of the amino group of 3-amino-N-ethylcarbazole on the electron-deficient carbon of the this compound quinone ring, displacing chloride ions and forming an intermediate diamine-substituted quinone. This intermediate subsequently undergoes oxidative cyclization under reaction conditions to form the final dioxazine ring system, with this compound serving both as an electrophilic coupling partner and an oxidizing agent in the process. The angular, centrosymmetric structure of the resulting molecule contributes significantly to the pigment's exceptional stability and color properties. [1] [2] [4]
Table 1: Key Chemical Entities in Pigment Violet 23 Synthesis [3] [1] [2]
| Compound | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis |
|---|---|---|---|---|
| This compound | 118-75-2 | C₆Cl₄O₂ | 245.86 g/mol | Oxidizing agent and precursor |
| 3-Amino-N-ethylcarbazole | - | C₁₄H₁₄N₂ | 210.28 g/mol | Nucleophilic coupling partner |
| Pigment Violet 23 | 6358-30-1 | C₃₄H₂₂Cl₂N₄O₂ | 589.47 g/mol | Final product |
The following diagram illustrates the synthetic pathway from starting materials to final product, including key intermediates and reaction conditions:
The following protocol outlines the conventional synthesis of Pigment Violet 23 based on established industrial practices with a typical batch size of 1 mole scale: [4]
The crude pigment obtained from the synthesis requires careful purification and conditioning to develop optimal coloristic properties and application performance: [5] [6]
Table 2: Purification Methods and Their Effects on Pigment Properties [5] [6]
| Purification Method | Conditions | Particle Size Range | Color Strength | Transparency |
|---|---|---|---|---|
| Solvent Washing | Ethanol, 70°C, 2 hours | Medium (0.2-0.5 μm) | Standard | Low |
| Salt Grinding | NaCl, 4 hours grinding | Small (0.1-0.3 μm) | High | Medium |
| Solvent Conditioning | Diethylene glycol, 140°C, 8 hours | Controlled (0.15-0.4 μm) | Very High | Adjustable |
| Acid Swelling | Sulfonic acid, 50°C, 4 hours | Very Small (0.05-0.2 μm) | Standard | High |
Recent patent literature describes improved synthetic methods utilizing heteropolyacid catalysts to enhance reaction efficiency and reduce environmental impact: [5]
Pigment Violet 23 exhibits a range of exceptional technical properties that make it valuable for demanding applications: [1]
Table 3: Technical Properties and Fastness Characteristics of Pigment Violet 23 [1]
| Property | Value/Rating | Test Conditions |
|---|---|---|
| Molecular Weight | 589.47 g/mol | - |
| Density | 1.53 g/cm³ | 25°C |
| Melting Point | >385°C | Decomposition |
| Light Fastness | 7 | ISO 105-B02 |
| Heat Resistance | 200°C (280°C in polyolefins) | 30 minutes exposure |
| Water Resistance | 5 | ISO 105-E01 |
| Oil Resistance | 5 | ISO 105-X02 |
| Acid Resistance | 5 | 5% HCl |
| Alkali Resistance | 5 | 5% NaOH |
| Alcohol Resistance | 5 | ISO 105-X04 |
| Specific Surface Area | 74 m²/g (typical) | BET method |
The performance of Pigment Violet 23 varies across different application media, with the following characteristics observed: [1] [6]
Pigment Violet 23 finds extensive application across diverse industries due to its balanced performance profile and exceptional stability: [1]
The synthesis of Pigment Violet 23 from this compound, while established, continues to evolve with emphasis on process optimization and environmental impact reduction: [5] [4]
The continued importance of Pigment Violet 23 in high-performance applications ensures ongoing research into more sustainable manufacturing processes, with this compound remaining an essential precursor despite the development of alternative synthetic pathways. The exceptional color strength, stability, and versatility of this pigment maintain its position as a benchmark in the violet pigment category decades after its initial development.
The accurate detection of free amines during solid-phase synthesis is a critical quality control step that directly impacts the success of peptide, peptidomimetic, and combinatorial library synthesis. Unlike solution-phase chemistry where reaction progress can be readily monitored using standard analytical techniques, solid-phase synthesis presents unique challenges as the growing compound remains covalently attached to an insoluble support. The This compound test has emerged as a particularly valuable colorimetric method specifically optimized for detecting secondary amines on solid support, addressing a significant limitation of other commonly used tests such as the Kaiser (ninhydrin) test, which is primarily effective for primary amines but unreliable for secondary amines. [1]
First introduced in the mid-1990s and subsequently refined for enhanced sensitivity, the this compound test provides researchers with a rapid, qualitative means to verify coupling completion and identify incomplete reactions that could lead to impurity formation. This method is especially crucial when working with N-terminal proline or other secondary amine-containing amino acids, as well as in the synthesis of peptidomimetics like peptide tertiary amides (PTAs) where traditional monitoring methods may fail. [2] [1] The this compound test offers significant safety advantages over some alternative methods, as it eliminates the need for potassium cyanide, which is required in the Kaiser test and falls under Poisonous and Deleterious Substances Control regulations in many countries. [3]
The this compound test utilizes tetrachloro-1,4-benzoquinone (commonly known as this compound) as the primary detection reagent. This planar, yellow crystalline compound functions as a mild oxidant and is more electrophilic than unsubstituted benzoquinone, enhancing its reactivity with nucleophilic nitrogen species. [4] The fundamental reaction mechanism involves nucleophilic displacement of chloride from the quinone ring by secondary amines, resulting in the formation of colored charge-transfer complexes or derivatives. The specific color produced varies depending on the particular secondary amine present, with typical results ranging from brown to red to orange. [4]
The test employs a two-reagent system: Reagent A consists of acetaldehyde (typically 2% in DMF), while Reagent B contains this compound (2% in DMF). [3] [1] The acetaldehyde component serves to enhance the sensitivity and specificity of the test, though the precise mechanistic role remains a subject of investigation. The developed protocol represents a significant improvement over the original method, demonstrating approximately tenfold greater sensitivity, enabling reliable detection of secondary amines at substitutions as low as 2.8 microequivalents per gram. [2]
A key advantage of the this compound test is its dual detection capability for both primary and secondary amines, unlike the TNBS test which detects only primary amines. [3] This comprehensive amine detection profile makes it particularly valuable in complex synthetic applications where both amine types may be present. Additionally, the method shows minimal interference from protected imidazole groups such as those found in His(Trt), expanding its utility in peptide synthesis incorporating histidine residues. [2]
The this compound test has demonstrated particular effectiveness for detecting sterically hindered aromatic amines, where it outperforms alternative detection methods in sensitivity. However, research indicates that for certain aromatic amine detection applications, other reagents such as NF31 may offer superior sensitivity for sterically hindered aromatic amines compared to this compound-based methods. [5]
Table 1: Comparison of common amine detection methods used in solid-phase synthesis
| Detection Method | Target Amines | Sensitivity | Detection Limit | Safety Considerations | Key Applications |
|---|---|---|---|---|---|
| This compound Test | Primary and Secondary | High | ~2.8 μeq/g for secondary amines | Acetaldehyde (flammable), this compound (irritant) | Proline detection, general secondary amine screening |
| Kaiser Test (Ninhydrin) | Primarily Primary | High for primary amines | Not reliable for secondary amines | Potassium cyanide (highly toxic) | General peptide synthesis monitoring |
| TNBS Test | Primary Only | High for primary amines | N/A | Picrylsulfonic acid (oxidizer, explosive when dry) | Primary amine-specific detection |
| Isatin Test | Secondary (Proline) | Moderate | N/A | Isatin (low hazard) | Specific proline detection |
| Bromophenol Blue | Primary and Secondary | Lower - based on acidity | N/A | Bromophenol blue (low hazard) | Rapid screening of coupling completion |
The this compound test fills a critical niche in this methodological landscape by providing reliable secondary amine detection without the extreme toxicity associated with the potassium cyanide required in the Kaiser test. [3] While the isatin test also targets secondary amines, specifically producing a blue color with unprotected N-terminal proline, the this compound test offers broader applicability across various secondary amine types. [1] The bromophenol blue and TNBS tests, while useful for specific applications, provide different information based on acid-base indicators or primary amine-specific reactions respectively, rather than offering the specific colorimetric reaction with secondary amines that characterizes the this compound test. [1]
This protocol is adapted from the comprehensive resources provided by Peptide.com and TCI Chemicals, optimized for routine detection of secondary amines in solid-phase synthesis. [3] [1]
Safety Note: Prepare reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment including gloves and safety glasses. Acetaldehyde is flammable, and this compound may cause skin and eye irritation. [3]
For applications requiring maximum sensitivity, such as detection of very low substitution levels or sterically hindered secondary amines, the following enhanced protocol based on the work of Vojkovsky (1995) is recommended. [2]
For quantitative applications beyond simple qualitative detection, a solution-phase adaptation based on the complex formation between amino acids and this compound can be employed. [6]
Application Note: This spectrophotometric method shows minimal interference from urea and only weak interference from ammonium ions, making it suitable for various biological and chemical samples. [6]
Table 2: Troubleshooting guide for this compound test applications
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Weak or No Color Development | Low secondary amine concentration; Old or degraded reagents; Incomplete mixing; Insufficient reaction time | Use fresh reagents; Increase sample size; Extend reaction time to 8-10 minutes; Ensure thorough washing before testing |
| High Background Color | Contaminated resin; Incomplete washing; Residual basic reagents | Wash resin thoroughly with DMF before testing; Include negative controls; Use higher purity solvents |
| Inconsistent Results Between Replicates | Inconsistent sample size; Variable reagent quality; Uneven resin sampling | Standardize sample size (count beads or weigh resin); Prepare fresh reagent batches; Ensure homogeneous resin sampling |
| False Positive Results | Primary amine contamination; Interference from other nucleophiles | Confirm with primary amine-specific test (TNBS); Review synthetic sequence for potential side reactions |
| Color Fading Rapidly | Light sensitivity; Oxidation; Solvent evaporation | Perform test in amber vials or low light; Read results immediately after incubation period; Seal containers during reaction |
The this compound test has established itself as an indispensable tool in several key areas of solid-phase synthesis:
In solid-phase peptide synthesis (SPPS), the this compound test is particularly valuable for monitoring coupling completeness when incorporating N-alkyl amino acids or proline, which contain secondary amines. The Kaiser test, while excellent for primary amines, produces a less intense red-brown color with secondary amines rather than the characteristic blue color seen with primary amines, making it less reliable for these applications. [1] The this compound test specifically addresses this limitation by providing a distinctive blue color with unprotected N-terminal proline residues, enabling confident assessment of coupling efficiency. [1]
The synthesis of peptide tertiary amides (PTAs) and other peptidomimetics represents another significant application area. These compounds, which include peptides, peptoids, and N-methylated peptides, frequently contain secondary amines that require specific detection methods. [7] The conformational constraints and steric considerations in these advanced synthetic targets make reliable monitoring especially important for successful library production. The high sensitivity of the modern this compound test enables researchers to detect low levels of uncoupled chains that could lead to impurity formation in final products. [2] [7]
Beyond simple reaction monitoring, the this compound test serves important functions in quality control and process optimization. By identifying incomplete couplings early in multi-step syntheses, researchers can implement corrective actions such as recoupling with fresh reagents, altering coupling conditions (changing solvents from DMF to NMP or DMSO, or switching coupling reagents from HBTU to HATU or HCTU), or capping unreacted chains with acetic anhydride to prevent deletion peptide formation. [1] This proactive approach to quality control significantly improves crude product purity and simplifies final purification.
For comprehensive monitoring of complex synthetic sequences, researchers often employ a strategic combination of multiple detection methods. A typical integrated approach might include:
This multi-method approach provides complementary data that enhances decision-making during synthesis. [1]
While primarily used for qualitative assessment on solid support, this compound-based methods have also been adapted for analytical applications. HPLC separation of this compound and its derivatives, such as tetrachlorohydroquinone, can be achieved using reverse-phase columns such as the Newcrom B column with mobile phases typically consisting of water and acetonitrile with phosphoric acid buffers. [8] These analytical methods enable precise quantification and quality control of the reagents themselves, ensuring optimal performance in solid-phase applications.
The following workflow diagram illustrates the standard procedure for performing the this compound test in solid-phase synthesis applications:
Figure 1: Standard workflow for this compound test implementation in solid-phase synthesis monitoring
The this compound test represents a refined, sensitive, and specific method for detecting free secondary amines in solid-phase synthesis applications. Its tenfold sensitivity improvement over earlier methods, coupled with its reliability across diverse secondary amine structures, makes it an invaluable tool for researchers working with proline-containing peptides, N-alkyl amino acids, and advanced peptidomimetics. The method's straightforward implementation, minimal interference from common protecting groups, and safety advantages over cyanide-containing alternatives further contribute to its utility in modern synthetic laboratories.
As synthetic methodologies continue to advance toward increasingly complex targets, robust quality control techniques like the this compound test will remain essential components of the synthetic chemist's toolkit. The ongoing development of enhanced detection methods and their integration into automated synthesis platforms promises to further expand the impact of these fundamental monitoring techniques on synthetic efficiency and product quality.
The this compound test is a colorimetric assay used to detect the presence of secondary amines on resin during SPPS. The mechanism involves a two-step reaction [1]:
A positive test (blue beads) indicates the presence of free secondary amine, suggesting incomplete coupling. A negative test (colorless or faintly colored beads) indicates complete coupling [1] [2].
Here is the detailed methodology for preparing test reagents and performing the test.
Table 1: this compound Test Reagent Formulation [1]
| Reagent | Composition | Preparation Instructions |
|---|---|---|
| Reagent A | 2% (v/v) acetaldehyde in DMF | Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF). |
| Reagent B | 2% (w/v) p-chloranil in DMF | Dissolve 1 gram of p-chloranil in 49 mL of DMF. |
Protocol: this compound Test Workflow
Proper interpretation and adherence to best practices are critical for obtaining reliable results.
Table 2: Interpretation of Results and Key Considerations [1] [2]
| Result | Bead Color | Interpretation | Recommended Action |
|---|---|---|---|
| Positive | Blue to blue-green | Secondary amine present. Coupling is incomplete. | Perform a second coupling reaction. |
| Negative | Colorless or faint yellow | No secondary amine detected. Coupling is complete. | Proceed to the next synthesis step. |
Critical Best Practices for Reliable Testing:
Despite its utility, the this compound test has limitations. It is generally considered less sensitive than other tests and can produce false positives due to side-chain cross-reactivity with residues like histidine or tyrosine [2]. If the this compound test is ambiguous or a result is , you can use alternative monitoring methods.
Table 3: Alternative Solid-Phase Coupling Tests [1] [2]
| Test Name | Detects | Principle | Notes |
|---|---|---|---|
| Kaiser Test (Ninhydrin) | Primary amines | Reaction with ninhydrin produces a blue color. | Industry standard for primary amines; not reliable for proline [1]. |
| Isatin Test | Unprotected proline | Reaction with isatin produces a blue color. | Specific for proline and other N-alkylamino acids [1]. |
| TNBS Test | Primary amines | Reaction with TNBS produces an orange/red color. | A sensitive, cyanide-free alternative to the Kaiser test [2]. |
For effective implementation of the this compound test in your SPPS workflow, consider the following key points:
What is the primary goal of recrystallization? Recrystallization is a procedure for purifying an impure compound in a solvent. It is based on the principle that the solubility of most solids increases with temperature. The desired compound is dissolved at a high temperature and then crystallized in a purer form as the solution cools, leaving soluble impurities in the solvent [1].
Why is solvent choice critical? An ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures. It must also effectively dissolve impurities or not dissolve them at all, allowing them to be removed by filtration. The proper solvent is often determined through trial and error [1].
How does chemical purity of the starting material affect crystal growth? The presence of impurities in the starting material can significantly impact the quality of the final crystal, introducing defects, causing coloration (e.g., a yellowish hue), or even preventing successful growth altogether. Multiple purification steps, such as successive recrystallization or zone melting, may be required to achieve the purity needed for high-quality single crystals [2].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low or No Yield | Solvent is too soluble at low temperatures; premature crystallization during filtration; insufficient cooling time. | Select a solvent with a steeper solubility-temperature curve; preheat filtration equipment; allow more time for crystallization in an ice bath [1]. |
| Poor Crystal Quality | Rapid cooling; presence of insoluble impurities; solvent not suitable for well-formed crystal growth. | Cool the solution slowly; use activated carbon and perform a hot gravity filtration to remove colored/insoluble impurities [1]. Ensure high purity of starting material [2]. |
| Oil Formation | The solution has become supersaturated too rapidly, causing the compound to precipitate as an amorphous solid instead of crystals. | Re-dissolve the oil by gentle heating, then allow it to cool much more slowly. "Seeding" the solution with a pure crystal of the compound can promote proper crystallization [1]. |
The following diagram outlines the standard recrystallization procedure, which can be adapted for compounds like chloranil once a suitable solvent system is identified.
General Recrystallization Workflow
While a dedicated recrystallization procedure for this compound is not available in the search results, the following points can guide your experimental design:
When a this compound oxidation reaction fails to go to completion, the cause is often related to the reagent itself, reaction conditions, or the nature of your substrate. The following table outlines the most common problems and their solutions.
| Problem Category | Specific Issue | Proposed Solution / Optimization |
|---|---|---|
| Reagent Integrity & Purity | Reagent decomposition (e.g., moisture) [1] | Use fresh, high-purity this compound; ensure proper storage in a dry, cool place. |
| Low stoichiometric ratio [1] | Increase the equivalence of this compound (e.g., from 1.0 to 1.2-1.5 equivalents). | |
| Reaction Conditions | Inadequate reaction temperature [1] | Optimize temperature; slightly increase within the solvent's safe range to improve kinetics. |
| Improper solvent choice [1] | Ensure solvent is anhydrous and aprotic (e.g., toluene, CCl₄); test different solvents for your specific reaction. [1] | |
| Insufficient reaction time | Extend reaction time and monitor progress (e.g., by TLC). | |
| Substrate & Reaction Chemistry | Low substrate solubility | Change solvent system or add a co-solvent to fully dissolve the starting material. |
| Substrate contains competing functional groups [2] | Analyze substrate structure for groups that may react with or deactivate this compound (e.g., certain thiols). [2] | |
| Over-oxidation of product [1] | For sensitive products, shorten reaction time, lower temperature, or use a milder oxidant. |
Here are detailed methods to help you identify the root cause of an incomplete reaction.
A quick qualitative test can confirm the activity of your this compound reagent.
I⁻) to iodine (I₂), which forms a blue complex with starch.For reactions where a hydroquinone is oxidized to a quinone, you can adapt a UV-Vis method used in Fmoc deprotection monitoring to track completion [3].
Q1: My this compound test is positive (active reagent), but the reaction still doesn't proceed. What's next? Focus on your substrate and solvent. Ensure your substrate is fully dissolved. Review the functional groups in your molecule; some may be unreactive with this compound or may require activation. Crucially, confirm that your solvent is perfectly anhydrous, as water can deactivate the reagent or participate in side reactions [1].
Q2: Are there common functional groups that interfere with this compound oxidations? Yes. While this compound is a selective oxidant, it can react with other nucleophiles. Be cautious if your molecule contains:
Q3: How can I visually confirm the reaction is working? this compound is typically a yellow crystalline solid, and its solutions are yellow. As it is reduced to this compound hydroquinone, the reaction mixture often loses its yellow color, becoming colorless [1]. This is a useful, though not universal, visual cue.
This diagram summarizes the logical process for troubleshooting.
This compound presents multiple hazards requiring careful management. The following table summarizes the key risks and required precautions for safe handling [1].
| Hazard Category | Specific Risks | Recommended Safety Precautions |
|---|---|---|
| General Hazards | Irritating to eyes, skin, respiratory tract; may affect the central nervous system; harmful dust [1]. | Use in a fume hood; wear safety goggles, protective gloves, and clothing; avoid dust formation [1]. |
| Fire & Explosion | Not combustible, but liquid formulations with organic solvents may be flammable. Gives off irritating or toxic fumes in a fire [1]. | Use appropriate media for surrounding fires; prevent dust dispersal [1]. |
| Micro-Explosion Risk | Vapor-phase micro-explosions reported during synthesis with strong oxidizers like sodium chlorite [2]. | Exercise extreme caution with chlorination/oxidation reactions; ensure adequate shielding [2]. |
| Health Effects | Short-term: Cough, sore throat, diarrhea. Long-term: Limited data [1]. | Do not eat, drink, or smoke in the lab; wash hands before eating; use fresh air and rest for inhalation [1]. |
| Environmental Hazard | May be hazardous to the environment, particularly to fish. Avoid release into the environment [1]. | Do not wash into the sewer; contain and dispose of according to local regulations [1]. |
The preparation of this compound involves vigorous chlorination and oxidation reactions, which carry inherent risks. The diagram below outlines the primary synthesis pathway and its associated hazards.
Based on experimental accounts, here is a detailed procedure for synthesis and purification with integrated safety measures [2].
Q: What should I do if I notice a pungent, acrid smell while drying crude this compound? A: This indicates the presence of occluded toxic vapors, potentially chloropicrin [2]. Continue drying and handling the material in a well-ventilated fume hood. The subsequent washing with isopropanol helps remove much of this acrid material [2].
Q: The reaction mixture is foaming excessively. How should I proceed? A: Some routes, particularly those using sodium nitrate, are notorious for producing "monstrous toxic foam" [2]. Immediately ensure the fume hood is operating correctly and your face shield is in place. Slow down or temporarily stop the addition of reagents if possible. Switching to a cleaner starting material like hydroquinone in future syntheses can mitigate this issue [2].
Q: How should I dispose of this compound waste and contaminated solvents? A: this compound may be hazardous to the environment [1]. Do not wash it into the sewer. Collect all waste, including contaminated solvents from purification, in designated containers. The leachates can be neutralized with caustic soda before disposal according to local regulations [1] [2].
Q: Are there any compatibility concerns I should be aware of? A: Yes. This compound decomposes on heating, producing toxic fumes including hydrogen chloride [1]. It is also a strong oxidizing agent and should be kept separated from food, feedstuffs, and incompatible materials [1] [3].
The table below compares key oxidizing agents that can serve as alternatives to chloranil, based on their properties and typical uses.
| Oxidizing Agent | Chemical Class | Key Characteristics & Mechanism | Common Applications in Synthesis | Key Considerations |
|---|
| DDQ [1] [2] | High-potential p-quinone | - High reduction potential [1].
Use the following decision workflow to help select the most appropriate oxidizing agent for your experimental goals. The primary consideration is the specific transformation you wish to perform.
Here are solutions to some frequently encountered problems when working with these oxidants.
FAQ 1: My reaction yield is low, and I suspect the oxidant has decomposed. How can I prevent this?
FAQ 2: I am getting unwanted side products instead of the desired dehydrogenated compound. What could be happening?
FAQ 3: How can I make my oxidative transformation more sustainable and cost-effective?
The following workflow outlines a general, scalable method for the catalytic oxidation of non-sterically hindered, electron-rich benzyl methyl ethers or benzylic alcohols, using O₂ as the terminal oxidant [2].
This table addresses common issues that can impact chloranil yield, based on established synthesis methods.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield/Incomplete Reaction | Inefficient oxidation, unsuitable catalyst, incorrect reactant ratios [1] [2] | Use hydrogen peroxide with hydrochloric acid as an oxidizing mixture; ensure no metal-based catalysts are required [1] [2]. |
| Excessive Foaming | Rapid decomposition of hydrogen peroxide [1] | Control reaction temperature; add hydrogen peroxide gradually in batches to manage gas evolution [1]. |
| Low Product Purity/By-product Formation | Impure starting materials (e.g., partially chlorinated hydroquinone/quinone) [2] | Use pure hydroquinone or benzoquinone as a starting material to avoid inconsistent chlorination [2]. |
| Process Not "Green" / High Environmental Impact | Use of toxic chlorinating agents or metal catalysts [1] [2] | Adopt the metal-free, hydrogen peroxide-based method; the process is designed to be carried out with simpler, safer setups at atmospheric pressure [1] [2]. |
Here is a step-by-step methodology based on a patent that describes a process operable at atmospheric pressure without halometallic catalysts [1].
Procedure:
Key Factors for Success:
The following diagram outlines the logical decision-making process for optimizing your synthesis parameters, based on the information above.
Optimization Workflow for this compound Synthesis
To maximize this compound yield, the key is to adopt a metal-free oxidation system using hydrogen peroxide and hydrochloric acid, which simplifies the process and aligns with green chemistry principles [1] [2]. Precise control of temperature (40-50°C) and the rate of peroxide addition are critical operational parameters to manage reaction kinetics and prevent foaming [1].
| Aspect | Details |
|---|
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [1]. | | Recommended Precautions (P-Codes) | P264, P273, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362, P391, P501 [1]. | | General Handling | Use as a hydrogen acceptor and mild oxidant [1]. Handle with care to prevent release to the environment. |
This compound is a valuable reagent in various chemical syntheses and analytical applications.
The following diagram outlines the logical workflow for risk assessment and management when handling this compound in a laboratory setting.
Q: What does a positive this compound test result look like? A: A positive test for a secondary amine will produce a brown, red, or orange-colored derivative. The exact shade can vary depending on the specific amine being tested [1].
Q: Is this compound a strong oxidant? A: this compound is generally considered a mild oxidant. It is more electrophilic and reactive than unsubstituted benzoquinone, but it is not as aggressive as some other oxidizing agents [1].
Q: What is a common application of this compound in synthesis? A: A common use is in aromatization reactions, for example, driving the conversion of 1,4-dihydropyridine intermediates into pyridine rings, which are important structural motifs in many pharmaceuticals [2].
Chloranil (Tetrachloro-p-benzoquinone) is a strong oxidizing agent used in organic synthesis. The formation of undesired byproducts can occur through several pathways, as outlined in the table below [1].
| Mechanism | Description | Potential Outcome |
|---|---|---|
| Hydride Abstraction | Forms an ion pair (substrate cation/DDQH⁻). Subsequent deprotonation yields dehydrogenated product; carbocation rearrangement leads to new functionalization [1]. | Desired products or complex byproduct mixtures. |
| Electrophilic Pathway | For silyl enol ethers, competes with electron-transfer. Reversible conjugate addition can form C-C linked adducts [1]. | Desired unsaturated ketones or isomeric quinol ethers. |
| Single-Electron Transfer & Radical Coupling | Irreversible single-electron transfer leads to radical intermediates that undergo coupling, forming C-O linked quinol ethers [1]. | Undesired, structurally complex tars. |
A study on degrading o-chloranil (an isomer of this compound) in water provides a potential removal strategy that could be adapted for your tarry byproducts [2].
The experimental workflow for this process can be visualized as follows:
Based on the available information, here is guidance for addressing the issue of red tarry byproducts.
1. What is this red tarry byproduct, and why did it form? The "red tarry" material is likely a complex polymer. Tar formation is common in organic synthesis when reactive intermediates, such as those generated via single-electron transfer or radical pathways, undergo uncontrolled side reactions instead of forming the desired product [1]. The color suggests extended conjugation within the polymeric structure.
2. How can I prevent this byproduct from forming in future reactions?
3. How can I remove this tarry byproduct from my desired compound? While the photocatalytic method [2] is designed for degrading this compound itself in water, the principle might be adapted for cleaning a reaction mixture:
> Important Note: This is a theoretical suggestion based on a related process. You will need to experimentally determine and optimize conditions (catalyst type, solvent, light source, duration) for your specific reaction mixture.
Since a direct protocol is not available, I suggest you:
This resource provides troubleshooting guides and detailed protocols for the efficient reduction and recycling of chloranil (Tetrachloro-1,4-benzoquinone) into valuable lower chloroquinones, such as 2,3,5-trichloro-1,4-benzoquinone and 2,5-dichloro-1,4-benzoquinone.
The following table summarizes key parameters for the selective synthesis of lower chloroquinones from this compound using different reducing agents.
Table 1: Comparative Reaction Conditions for this compound Reduction
| Parameter | Reducing Agent: Potassium Iodide (KI) | Reducing Agent: Hydrogen Sulfide (H₂S) |
|---|---|---|
| Target Product | 2,3,5-Trichloro-1,4-benzoquinone | 2,5-Dichloro-1,4-benzoquinone |
| Stoichiometry | 1 mol this compound : ~2 mol KI | 1 mol this compound : 1 mol H₂S |
| Solvent System | Acetic Acid / Water (1:1 v/v) | Ethanol or Acetic Acid |
| Typical Temperature | 60 - 80 °C | 0 - 25 °C (Room Temp) |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Key Advantage | Crystalline, easy-to-handle reagent. | High selectivity for the 2,5-dichloro product. |
| Key Disadvantage | Iodine (I₂) is generated as a byproduct. | H₂S is a toxic, flammable gas requiring special handling. |
Principle: Iodide ion (I⁻) reduces this compound in an acidic medium, sequentially replacing chlorine atoms with hydrogen. The reaction stops at the trichloro stage under controlled conditions.
Reagents: this compound, Potassium Iodide (KI), Glacial Acetic Acid, Deionized Water, Sodium Thiosulfate Solution (optional, for quenching), Hexane, Dichloromethane.
Procedure:
WARNING: This procedure must be performed in a well-ventilated fume hood due to the high toxicity of H₂S.
Principle: Hydrogen sulfide acts as a mild reducing agent, selectively replacing the chlorine atoms at the 2 and 5 positions to yield the 2,5-dichloro derivative.
Reagents: this compound, Hydrogen Sulfide gas (from a cylinder or generated in-situ), Ethanol (absolute).
Procedure:
This diagram outlines the logical decision-making and experimental workflow for converting this compound into lower chloroquinones.
Diagram Title: this compound Recycling Workflow
This diagram illustrates the sequential chemical reduction pathway from this compound to the final dichloroquinone product.
Diagram Title: this compound Reduction Pathway
For peptide synthesis professionals, confirming complete coupling is critical. The Chloranil Test is a qualitative method specifically used to detect the presence of unreacted secondary amines (e.g., from N-terminal proline) on resin during solid-phase peptide synthesis (SPPS) [1]. A positive result (blue beads) indicates a failed or incomplete coupling that requires intervention [1].
The diagram below outlines the core workflow for using the this compound Test and subsequent troubleshooting steps.
This is the standard methodology for performing the this compound test as derived from published procedures [1].
Different tests are suited for detecting different types of amino acids. The table below summarizes key monitoring methods.
| Test Name | Target Amine Type | Key Reagents | Positive Result Indicator | Notes & Considerations |
|---|---|---|---|---|
| This compound Test [1] | Secondary | Acetaldehyde, p-chloranil | Blue beads | Specific for proline/secondary amines; Fast (5 min, room temp). |
| Kaiser Test (Ninhydrin) [1] | Primary | Ninhydrin, phenol/KCN, pyridine | Intense blue solution/beads | Industry standard for primary amines; Not reliable for proline. |
| Isatin Test [1] | Secondary (Proline) | Isatin, benzyl alcohol | Blue beads | Specific for unprotected N-terminal proline. |
| Bromophenol Blue [1] | Primary & Secondary | Bromophenol blue in DMF | Blue to blue-green beads | Acid-base indicator; Detects both primary and secondary amines. |
If the this compound test is positive, indicating a failed coupling, follow this structured approach to resolve the issue [1].
Perform a Second Coupling
Optimize Coupling Conditions
Cap Unreacted Chains
Quinones represent a class of redox-active organic compounds characterized by a fully conjugated cyclic dione structure that enables their function as versatile oxidizing agents in chemical and biological systems. These compounds exist in three readily accessible oxidation states: the fully oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone, which facilitates their participation in both electron transfer processes and two-electron redox reactions [1]. In pharmaceutical research and synthetic chemistry, quinones serve as critical tools for oxidation reactions, with their utility determined by specific structural features and electronic properties that dictate their redox potential, reactivity patterns, and substrate selectivity.
The fundamental quinone structure consists of a diketone functionality on an aromatic framework, with the most common variants being ortho-quinones (1,2-diketones) and para-quinones (1,4-diketones). These compounds function as electrophilic oxidants that can abstract hydride ions or participate in charge-transfer complexes, leading to the dehydrogenation or functionalization of organic substrates [2]. Their oxidizing power stems from the ability to accept electrons and the stability of the reduced hydroquinone form, which can be regenerated in situ when quinones are used catalytically with terminal oxidants such as oxygen or electrochemical methods [1].
The oxidizing strength and reactivity patterns of quinone-based oxidizing agents are primarily determined by their electronic properties and structural features. Quinones with electron-withdrawing substituents typically exhibit higher reduction potentials and enhanced oxidizing power, while those with electron-donating groups are milder oxidants [1] [2].
Table 1: Comparative Properties of Common Quinone Oxidizing Agents
| Quinone Agent | Systematic Name | Redox Potential (E°) vs. SHE, V | Key Structural Features | Physical Properties |
|---|---|---|---|---|
| Chloranil | Tetrachloro-1,4-benzoquinone | ~0.70 | Four chlorine atoms increase electrophilicity | Yellow crystals, moderate solubility in organic solvents |
| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | ~0.85 | Chlorine and cyano groups create strong electron deficiency | Yellow-orange solid, good solubility in dichloromethane, acetonitrile |
| 1,4-Benzoquinone | 1,4-Cyclohexadienedione | ~0.50 | Unsubstituted parent quinone | Yellow crystals with characteristic irritating odor |
| o-Chloranil | Tetrachloro-1,2-benzoquinone | Not specified | Ortho-quinone with chlorine substituents | Forms stable complexes with Lewis acids |
| 2,3,5,6-Tetramethyl-1,4-benzoquinone | Duroquinone | ~0.10 | Four electron-donating methyl groups | Weaker oxidant, used in biological systems |
The redox potential of quinones serves as the primary indicator of their oxidizing strength, with values ranging from approximately 0.10 V for tetramethyl-1,4-benzoquinone (duroquinone) to 0.85 V for DDQ [1] [2]. This compound occupies an intermediate position with a redox potential of approximately 0.70 V, making it a moderately strong oxidant suitable for various transformations without being excessively powerful. The electron-withdrawing chlorine atoms in this compound increase its electrophilicity and oxidizing power compared to unsubstituted benzoquinone, while DDQ's additional cyano groups further enhance its electron-accepting capability, rendering it one of the strongest quinone oxidants available [1].
The structural differences between ortho- and para-quinones significantly influence their chemical stability and reaction mechanisms. Para-quinones like this compound and DDQ are generally more stable than their ortho-quinone counterparts due to the strained nature of the 1,2-diketone system in ortho-quinones [3]. This stability difference has practical implications for storage, handling, and reaction design, with para-quinones typically offering greater versatility for synthetic applications. Additionally, this compound's ability to form charge-transfer complexes with electron donors has been extensively documented, with these interactions playing a crucial role in its mechanism of action and applications in materials chemistry [4].
Quinone oxidizing agents participate in several distinct reaction mechanisms depending on their structure, the substrate, and reaction conditions. High-potential quinones like DDQ and this compound typically mediate hydride abstraction reactions, initiating through the formation of a substrate-quinone charge-transfer complex [1]. This complex facilitates hydride transfer from the substrate to the quinone, generating an ion pair consisting of a substrate cation and the reduced hydroquinone anion (DDQH⁻ or chloranilH⁻). This ion pair can then undergo subsequent transformations including deprotonation to yield dehydrogenated products, intramolecular rearrangements, or nucleophilic additions leading to functionalized products [1].
The specific mechanism of hydride abstraction has been subject to debate, with evidence supporting direct hydride transfer, single-electron transfer, or hydrogen-atom transfer pathways depending on the substrate structure [1]. For activated C-H bonds, direct hydride transfer mechanisms are generally favored, particularly with strong oxidants like DDQ [1]. In contrast, bioinspired ortho-quinones resembling copper amine oxidase cofactors typically operate through different mechanisms involving electrophilic transamination and addition-elimination sequences rather than hydride abstraction [1]. These ortho-quinones generally possess lower reduction potentials than their para-quinone counterparts and exhibit complementary reactivity toward amine substrates.
In biological systems, quinones including this compound derivatives participate in redox signaling and can elicit toxicological responses through several interconnected pathways. The quinone-sensing and response repressor (QsrR) in Staphylococcus aureus represents a well-characterized biological system that responds to quinone stress through a novel S-quinonization mechanism [5]. This transcriptional regulator contains a critical cysteine residue (Cys-5) that undergoes covalent modification by quinone molecules, leading to a structural rearrangement that releases the protein from operator DNA and derepresses quinone detoxification genes [5].
The toxicological mechanisms of quinones involve their dual functionality as Michael acceptors and redox cyclers [6] [3]. As electrophiles, quinones can alkylate crucial cellular nucleophiles including protein sulfhydryls and DNA bases, potentially causing mutagenesis and cell damage. Simultaneously, their ability to redox cycle with molecular oxygen generates reactive oxygen species (ROS) including superoxide anion, hydrogen peroxide, and hydroxyl radicals, resulting in oxidative stress that damages cellular components [6] [3]. This combination of alkylating potential and oxidative stress underlies the cytotoxicity, immunotoxicity, and carcinogenic potential associated with various quinones, though some quinones can also induce protective responses through the activation of detoxification enzymes and anti-inflammatory pathways.
The practical utility of quinone oxidizing agents is demonstrated through their performance in specific transformations, with significant variations observed depending on the quinone structure and reaction conditions. Experimental data reveals distinct reactivity patterns and efficiency metrics that inform reagent selection for specific applications.
Table 2: Performance Comparison in Dehydrogenation Reactions
| Transformation | Quinone Oxidant | Yield (%) | Reaction Conditions | Key Advantages |
|---|---|---|---|---|
| Dihydrooxazine to Oxazine [7] | This compound | 55 | Not specified | Moderate yields for specific substrates |
| DDQ | Not specified | Not specified | Broader applicability | |
| Selenotetrahydropyran to Selenopyran [7] | This compound | Not specified | Standard conditions | Effective for heterocycle dehydrogenation |
| DDQ | Not specified | Standard conditions | Comparable efficiency | |
| Alcohol Oxidation [1] | This compound | Variable | Mild conditions | Selective for activated alcohols |
| DDQ | High | Mild conditions | Broad substrate scope | |
| Amine Dehydrogenation [1] | Bioinspired o-quinones | High | Aerobic or electrochemical | Excellent selectivity for saturated C-N bonds |
This compound demonstrates particular utility in the dehydrogenation of heterocyclic compounds, effectively converting dihydrooxazines to oxazines and selenotetrahydropyrans to selenopyrans [7]. In the oxidation of 2,5-dihydrooxazoles to oxazoles, this compound serves as an efficient dehydrogenating agent, enabling the preparation of these important heterocyclic scaffolds [7]. Similarly, both this compound and DDQ effectively promote the dehydrogenation of selenane derivatives to selenopyrans, compounds that exhibit interesting electronic properties with applications in materials chemistry [7].
Beyond these specific transformations, this compound finds application in the oxidative dehydrogenation of various substrates including ketones, amines, and activated hydrocarbons. While DDQ generally offers broader substrate scope and higher reactivity for challenging transformations due to its superior oxidizing power, this compound provides sufficient reactivity for many applications while offering potential advantages in terms of cost-effectiveness and selectivity profile [1]. The development of catalytic methods using quinones including this compound in combination with terminal oxidants such as oxygen or electrochemical regeneration has expanded their synthetic utility while addressing limitations associated with stoichiometric use [1].
The substrate compatibility and functional group tolerance vary significantly among quinone oxidizing agents, influencing their application in complex molecule synthesis. This compound exhibits moderate functional group tolerance, though its reactivity can be influenced by steric and electronic factors. Experimental studies have demonstrated that this compound effectively participates in charge-transfer complexes with electron donors including 1,2,3,4-tetrahydroisoquinoline, forming stable complexes characterized by distinct spectroscopic signatures and structural features [4].
The formation of these charge-transfer complexes follows a 1:1 stoichiometry with high stability constants (KCT = 1.31×10³ L·mol⁻¹ for the tetrahydroisoquinoline-chloranil complex), indicating strong donor-acceptor interactions that facilitate electron transfer processes [4]. Spectroscopic analyses reveal characteristic absorption bands in the UV-visible region (approximately 555 nm for the tetrahydroisoquinoline-chloranil complex) corresponding to electronic transitions between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor [4].
In biological contexts, this compound and its metabolites can interact with biomacromolecules including DNA, as demonstrated by binding studies with CT-DNA [4]. These interactions have implications for both toxicological profiles and potential therapeutic applications, particularly in the development of DNA-targeting agents. The ability of this compound-derived quinones to participate in redox cycling and covalent modification of cellular targets underlies their biological activities and must be considered when designing experiments involving biological systems [6] [3].
This compound serves as a versatile oxidant in numerous synthetic transformations, with specific applications leveraging its moderate oxidizing power and selectivity profile:
Heterocycle Synthesis: this compound is particularly effective for the dehydrogenation of dihydroheterocycles to their aromatic counterparts. This includes the conversion of dihydrooxazines to oxazines and selenotetrahydropyrans to selenopyrans, important structural motifs in medicinal chemistry and materials science [7]. The reagent typically affords moderate to good yields in these transformations, with specific efficiency dependent on the substrate structure and substitution pattern.
Lewis Acid Catalyst Systems: Recent research has demonstrated that this compound in combination with SbCl₃ forms a potent Lewis acid system capable of activating challenging substrates [8]. This system functions as an SbCl₅ surrogate generated from easy-to-handle reagents, exhibiting exceptional Lewis acidity that enables C-F bond activation, THF polymerization, and Friedel-Crafts-type alkylation of benzene using 1-fluorooctane [8]. The putative SbCl₃(o-chloranil) synthon is calculated to be more Lewis acidic than SbCl₅ itself, highlighting the synergistic effects achievable through quinone-metal combinations.
Oxidative Functionalization: this compound mediates the selective oxidation of activated C-H bonds, enabling the preparation of carbonyl compounds and unsaturated systems from saturated precursors [1]. While generally less powerful than DDQ for demanding hydride abstractions, this compound offers complementary selectivity for certain substrates, particularly those prone to overoxidation or decomposition with stronger oxidants.
Beyond synthetic chemistry, this compound and related quinones find utility in diverse biological and industrial contexts:
Biological Signaling Studies: this compound and other quinones are employed as tools to investigate cellular stress response pathways and redox signaling mechanisms [5]. Studies in Staphylococcus aureus have revealed how quinones like this compound covalently modify transcriptional regulators such as QsrR through S-quinonization of specific cysteine residues, leading to derepression of detoxification genes [5]. These molecular-level insights provide foundation for understanding bacterial adaptation to oxidative stress.
Toxicological Assessment: As a representative quinone, this compound serves as a model compound for investigating quinone-mediated toxicity mechanisms [6] [3]. Its reactivity toward cellular nucleophiles and participation in redox cycling inform structure-toxicity relationships that guide pharmaceutical development and risk assessment for quinone-containing compounds. These studies highlight the balance between beneficial and adverse effects of quinones, often following an inverse U-shaped dose-response curve [3].
Industrial Processes: While this compound itself has limited large-scale industrial applications, quinone chemistry broadly supports important industrial processes such as the anthraquinone process for hydrogen peroxide production, which accounts for over 95% of the world's H₂O₂ supply [1] [2]. In this process, 2-alkylanthraquinones are hydrogenated to hydroquinones followed by autoxidation to regenerate the quinone while producing H₂O₂, demonstrating the reversible redox capabilities of quinone/hydroquinone systems.
A typical experimental protocol for this compound-mediated oxidation involves the following steps [7]:
Reaction Setup: Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane or toluene (10 mL) under an inert atmosphere.
Oxidant Addition: Add this compound (1.1-1.5 mmol) to the solution in one portion. The distinctive color change from yellow to deep red-orange indicates the presence of the active oxidant.
Reaction Monitoring: Stir the reaction mixture at room temperature or under mild heating (40-60°C) while monitoring by thin-layer chromatography (TLC) or LC-MS.
Workup Procedure: Upon completion, filter the reaction mixture through a short pad of silica gel to remove reduced hydroquinone byproducts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel using appropriate eluents to obtain the desired oxidized product.
Key Considerations: For substrates prone to overoxidation or side reactions, careful control of reaction time and temperature is essential. In some cases, the use of molecular sieves or anhydrous solvents improves yields by preventing hydrolysis or decomposition of sensitive intermediates. The reduced form of this compound (tetrachlorohydroquinone) is poorly soluble in most organic solvents, facilitating its removal by filtration.
For catalytic applications, the following protocol enables efficient substrate oxidation while using reduced quantities of this compound [1]:
Catalytic System Preparation: Combine the substrate (1.0 mmol) with this compound (0.1-0.2 mmol) in acetonitrile or dichloromethane (10 mL).
Terminal Oxidant Introduction: Add a terminal oxidant such as oxygen (by bubbling through the solution) or a sacrificial oxidant like meta-chloroperbenzoic acid (1.5 mmol).
Reaction Conditions: Stir the mixture at room temperature while monitoring reaction progress. The this compound catalyst is continuously regenerated by the terminal oxidant.
Isolation: Upon completion, work up the reaction as described above, isolating the product and recovering the catalyst for potential reuse.
Advantages: This catalytic approach reduces the cost and environmental impact associated with stoichiometric quinone use while maintaining reaction efficiency. The method is particularly suitable for substrates compatible with the terminal oxidant and for processes where the reduced quinone does not interfere with product isolation.
Quinone oxidizing agents including this compound require careful handling due to their reactivity and potential health effects:
Toxicity Profile: Quinones are recognized as toxicological intermediates that can produce various hazardous effects including acute cytotoxicity, immunotoxicity, and carcinogenesis [6] [3]. They function as Michael acceptors that can alkylate crucial cellular proteins and DNA, and their redox cycling generates reactive oxygen species leading to oxidative stress.
Handling Precautions: this compound should be handled in well-ventilated areas, preferably within chemical fume hoods, using appropriate personal protective equipment including gloves, lab coats, and eye protection. The compound's dust should be controlled through engineering controls or respiratory protection when adequate ventilation cannot be maintained.
Storage Conditions: Store this compound in tightly sealed containers under anhydrous conditions, protected from light and moisture. Compatibility with other chemicals should be considered, particularly with strong reducing agents that may undergo vigorous reactions.
First Aid Measures: In case of skin contact, immediately remove contaminated clothing and wash affected areas with plenty of water. For eye exposure, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and provide respiratory support if necessary.
Environmental Considerations: Proper disposal methods should be followed in accordance with local regulations, as quinones and their transformation products may pose environmental risks. Incineration or chemical treatment may be required to minimize environmental impact.
This compound occupies an important position among quinone oxidizing agents, offering moderate oxidizing strength suitable for various transformations without the extreme reactivity of stronger oxidants like DDQ. Its well-defined charge-transfer properties and ability to participate in both stoichiometric and catalytic oxidation processes make it particularly valuable for synthetic applications, especially in heterocycle chemistry and selective dehydrogenation reactions [1] [7]. The recent development of this compound in combination with Lewis acids such as SbCl₃ has expanded its utility beyond traditional redox chemistry, enabling challenging transformations including C-F bond activation through the generation of highly Lewis acidic species [8].
The table below summarizes the general safety characteristics of this compound based on the information available.
| Characteristic | This compound | Some Traditional Oxidants | Safety & Handling Implications |
|---|---|---|---|
| Inherent Hazard | Milder oxidant; more stable [1] [2] | Can be more hazardous/aggressive [1] | Safer to handle and store; reduced risk of accidental runaway reactions [1] |
| Toxicity Profile | Relatively lower toxicity [1] | Often higher toxicity [1] | Improved safety for operators; reduced environmental impact [1] |
| GHS Hazard Codes | H315, H319, H410 [2] | (Varies by oxidant) | Requires careful handling to avoid skin/eye irritation and serious environmental damage [2] |
For a rigorous comparison, you would need to design experiments that generate quantitative data. The search results do not provide detailed protocols for head-to-head comparisons, but the following workflow outlines the key parameters you should investigate.
The diagram above shows that a comprehensive evaluation should measure multiple parameters. The table below suggests specific experimental focuses for each parameter to build a complete dataset.
| Parameter | Experimental Focus & Metrics |
|---|---|
| Reaction Efficiency | Measure and compare yield, conversion rate, and reaction time for a standard model reaction (e.g., oxidation of a specific alcohol or dihydro compound) [1]. |
| Reaction Selectivity | Analyze the formation of undesired by-products or the occurrence of over-oxidation in sensitive substrates [1]. |
| Operational Safety | Perform differential scanning calorimetry (DSC) to study thermal stability. Document required personal protective equipment (PPE) and any special handling procedures (e.g., inert atmosphere) [2]. |
| Environmental Impact | Analyze the chemical oxygen demand (COD) of waste streams and study the aquatic toxicity of the oxidant and its breakdown products [1]. |
When planning to use or switch to an oxidant in a research or development setting, consider these practical aspects:
This compound (2,3,5,6-tetrachloro-1,4-benzoquinone) is a significant electron-deficient quinone that has been extensively studied for its electron acceptor capabilities in charge-transfer complexes and chemical reactions. As a tetrachlorinated benzoquinone, this compound possesses enhanced electron affinity compared to unsubstituted quinones due to the strong electron-withdrawing effect of the chlorine atoms, which stabilize the resulting anionic forms through both inductive and resonance effects. This fundamental property makes this compound particularly valuable in materials science, analytical chemistry, and as a reagent in synthetic organic chemistry [1].
The molecular structure of this compound features a planar quinoid system with chlorine atoms positioned at all four available sites on the benzoquinone ring, creating a symmetrical, highly conjugated system capable of efficient electron acceptance. This structural arrangement facilitates the formation of stable charge-transfer complexes with various electron donors, ranging from simple organic molecules to complex biological systems. This compound exists in two isomeric forms—ortho-chloranil (o-chloranil) and para-chloranil (p-chloranil)—with p-chloranil being the more commonly studied and utilized variant in experimental settings [1].
The primary method for investigating this compound's electron acceptor properties involves UV-VIS absorption spectrophotometry, which detects characteristic charge-transfer (CT) bands that emerge when this compound forms complexes with electron donors. These CT absorption peaks typically appear in the visible region (400-600 nm) and can be precisely identified using difference spectral methods that subtract the absorption profiles of the individual components from the complex spectrum. Researchers typically prepare solutions of this compound and potential donor molecules in non-polar solvents like carbon tetrachloride (CCl₄) to minimize solvent effects and facilitate the observation of well-defined CT bands [2] [3].
The Benesi-Hildebrand equation represents a cornerstone methodology for quantitatively analyzing the formation of charge-transfer complexes. This approach utilizes absorbance measurements at varying concentration ratios to calculate key thermodynamic parameters:
[ \frac{[A]_0[D]_0}{A} = \frac{1}{K\varepsilon} + \frac{[A]_0 + [D]_0}{\varepsilon} ]
Where [A]₀ and [D]₀ represent the initial concentrations of acceptor (this compound) and donor, respectively, A is the measured absorbance, K is the formation constant, and ε is the molar absorptivity coefficient. This linear transformation allows researchers to extract both K and ε from the slope and intercept of the plotted data [2] [3].
Beyond spectrophotometric methods, researchers employ several complementary techniques to thoroughly characterize this compound's electron acceptor behavior:
Computational DFT Analysis: Modern studies utilize Density Functional Theory (DFT) calculations to model molecular electrostatic potentials, Mulliken charges, and the energetics of complex formation in both gas phase and solution using Polarizable Continuum Model (PCM) approaches [4].
Thermodynamic Parameter Determination: Temperature-dependent spectrophotometric studies enable the calculation of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with complex formation, providing insight into the driving forces behind electron transfer processes [4].
Structural Analysis via X-ray Crystallography: For stable complexes, X-ray diffraction offers precise molecular geometry information, including bond lengths, angles, and packing arrangements that confirm charge-transfer interactions in the solid state [5].
Table 1: Experimental Methods for Studying this compound Acceptor Properties
| Method | Key Measured Parameters | Applications | Limitations |
|---|---|---|---|
| UV-VIS Spectrophotometry | CT band position & intensity, formation constants (K) | Solution-phase complexation studies | Limited to optically transparent samples |
| Benesi-Hildebrand Analysis | Formation constants (K), molar absorptivity (ε) | Quantitative comparison of complex stability | Assumes 1:1 stoichiometry |
| Computational DFT | Molecular orbitals, charge distribution, binding energies | Theoretical understanding of acceptor strength | Dependent on model accuracy |
| X-ray Crystallography | Molecular geometry, intermolecular distances | Solid-state structure determination | Requires suitable crystals |
This compound demonstrates significantly enhanced acceptor strength compared to simple benzoquinones, with formation constants (K) for its charge-transfer complexes typically falling in the range of 10¹-10³ dm³ mol⁻¹, though specific values vary considerably based on the donor properties and experimental conditions. Studies reveal that this compound forms particularly stable complexes with aromatic π-donors and electron-rich heterocycles, with formation constants substantially higher than those observed for weak charge-transfer complexes but comparable to modern supramolecular or inclusion complexes [2].
The electron affinity of this compound derivatives follows a consistent trend, with o-chloranil generally exhibiting higher electron affinity than p-chloranil in solution studies, as determined through analysis of charge-transfer transition energies. This difference arises from the distinct electronic distribution in the ortho and para isomers, which affects their reduction potentials and overall acceptor strength. In comparative studies with phosphine oxides, o-chloranil formed stable 1:1 EDA complexes with formation constants that correlated with the electron-donating ability of the phosphine oxide, while tri-n-butyl phosphate formed a complex that decayed slowly into a secondary product, highlighting the importance of donor characteristics in complex stability [3].
When evaluated against other electron acceptors, this compound occupies a middle ground in acceptor strength—significantly more powerful than simple quinones like 1,4-benzoquinone, but less aggressive than specialized acceptors like tetracyanoethylene (TCNE) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This moderate electron affinity makes this compound particularly useful in applications where controlled charge transfer is desired without irreversible oxidation of donor molecules [1].
Table 2: Performance Comparison of this compound as Electron Acceptor
| Acceptor | Relative Acceptor Strength | Typical K Values (dm³ mol⁻1) | Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| p-Chloranil | Moderate | 10¹-10³ | Charge-transfer studies, oxidation reactions | Balanced reactivity, good stability | Limited strength for poor donors |
| o-Chloranil | Moderate-High | 10²-10⁴ | Spectrophotometric analysis, inorganic complexes | Higher affinity than para-isomer | Less commonly available |
| 1,4-Benzoquinone | Low-Moderate | 10⁰-10² | Fundamental studies, mild oxidations | Minimal substituent effects | Weak complex formation |
| TCNE | High | 10³-10⁵ | Organic conductors, strong CT complexes | Powerful acceptor | Can be too reactive |
| DDQ | Very High | 10⁴-10⁶ | Dehydrogenation reactions, strong oxidations | Versatile oxidant | May decompose sensitive donors |
This compound serves as a versatile chemical sensor for detecting specific functional groups, particularly free secondary amines, which react with this compound to produce characteristic brown/red/orange derivatives whose exact color depends on the specific amine structure. This application provides a useful test for verifying the successful deprotection of secondary amines in synthetic sequences or for detecting proline derivatives in analytical chemistry [1]. The reaction mechanism involves nucleophilic displacement of chloride from the quinone ring by the secondary amine, followed by electronic reorganization that produces the characteristic chromophore.
In supramolecular chemistry, this compound demonstrates unique inclusion complexation behavior with large molecular systems. Research on coal-derived asphaltenes revealed that this compound molecules can be incorporated into the cavities of micellar aggregates formed by asphaltene molecules in solution, forming stable charge-transfer complexes of inclusion type. This behavior underscores this compound's ability to interact with complex π-donor systems and provides insight into the molecular organization of challenging materials like asphaltenes [2].
The SbCl₃/o-chloranil system represents a particularly innovative application where this compound functions as both an electron acceptor and oxidant in generating highly Lewis acidic species. Computational studies indicate that the putative SbCl₃(o-chloranil) synthon exhibits greater chloride ion affinity than even SbCl₅, suggesting significant Lewis acidity that can be harnessed for challenging transformations. This system has demonstrated utility in THF polymerization, Friedel-Crafts-type alkylation of benzene using 1-fluorooctane, and the conversion of E-stilbene to corresponding benzodioxene derivatives, highlighting this compound's role in facilitating novel reaction pathways at main group elements [5].
Diagram 1: Reaction Pathway of SbCl₃/o-Chloranil System in Generating Lewis Acids
The following protocol details the standard methodology for quantifying charge-transfer complex formation between this compound and electron donors:
Solution Preparation: Prepare stock solutions of this compound (1.0×10⁻³ M) and the donor compound (1.0×10⁻² M) in spectral grade carbon tetrachloride. The concentration disparity ensures that the donor can be maintained in large excess during titrations. For each experiment, add fixed volumes of this compound solution to a series of volumetric flasks and varying excess amounts of donor solution, then dilute to mark with CCl₄ to create a titration series with constant acceptor concentration but varying donor ratios [3].
Spectral Acquisition: Record UV-VIS spectra between 300-800 nm using a double-beam spectrophotometer with matched quartz cuvettes. Measure against a reference cell containing pure solvent. The characteristic charge-transfer band typically appears between 450-550 nm, distinct from the absorption maxima of either individual component. For p-chloranil with aromatic donors, CT bands often appear at longer wavelengths compared to o-chloranil complexes, reflecting differences in electron affinity between the isomers [2] [3].
Data Analysis: Apply the Benesi-Hildebrand equation to the absorbance data at the CT maximum. Plot [A]₀[D]₀/A versus ([A]₀ + [D]₀) to obtain a linear relationship where the slope equals 1/ε and the intercept equals 1/(Kε). The formation constant (K) is calculated from the ratio of the intercept to slope, while the molar absorptivity (ε) is derived from the reciprocal of the slope. Validation includes ensuring correlation coefficients >0.995 and consistent K values across multiple concentration ranges [2].
For theoretical studies of this compound's acceptor properties, the following DFT protocol provides reliable results:
Geometry Optimization: Begin with molecular structures of this compound and donor molecules optimized using density functional theory with the PBEh-3c functional and def2-mSVP basis set, which provides accurate results for organic molecules at reasonable computational cost. For solution-phase modeling, employ the Polarizable Continuum Model (PCM) to simulate solvent effects [4] [5].
Electronic Analysis: Calculate molecular electrostatic potentials (MEP) to visualize electron-deficient regions on this compound and electron-rich areas on donors. Perform Mulliken population analysis to estimate atomic charges and degree of charge transfer in the complexes. Determine the energy and composition of frontier molecular orbitals (HOMO of donor and LUMO of acceptor) to characterize the electronic transition responsible for CT bands [4].
Binding Energy Calculations: Compute the complexation energy as ΔE = E(complex) - [E(this compound) + E(donor)], applying basis set superposition error (BSSE) correction via the counterpoise method. For thermodynamic parameters, calculate vibrational frequencies to determine enthalpy and entropy contributions at standard temperature [5].
This compound represents a versatile electron acceptor with balanced properties that bridge the gap between simple quinones and highly aggressive acceptors. Its moderate electron affinity, coupled with well-characterized spectrophotometric behavior, makes it particularly valuable for fundamental studies of charge-transfer phenomena. The consistent observation of formation constants in the 10¹-10³ dm³ mol⁻¹ range across various donor systems confirms its utility in creating stable yet reversible complexes for analytical and materials applications [2] [3].
The ongoing research interest in this compound is reflected in innovative applications such as the SbCl₃/o-chloranil Lewis acid system, which demonstrates how this compound's acceptor properties can be harnessed to generate unusual reactivity at main group elements. This system, with calculated endergonic formation (ΔG = +3.0 kcal mol⁻¹) that can be driven by Lewis base coordination, opens new pathways in main group catalysis and highlights the continuing relevance of this compound in modern chemical research [5].
| Feature | Chloranil Test | Kaiser (Ninhydrin) Test |
|---|---|---|
| Primary Application | Detection of secondary amines (e.g., proline, N-methyl amino acids) in Solid-Phase Peptide Synthesis (SPPS) [1] [2]. | Detection of primary amines in SPPS [1] [2]. |
| Detection Mechanism | Reaction between a secondary amine, acetaldehyde, and this compound (p-chloranil) to form a blue-colored complex [1]. | Reaction of ninhydrin with a primary amine to form Ruhemann's purple, a deep blue complex (for most amino acids) [1] [3]. |
| Result Interpretation | Blue beads indicate the presence of secondary amine (incomplete coupling) [1]. | Intense blue color indicates primary amine (incomplete coupling). Yellow indicates complete coupling [1] [2]. |
| Key Advantage | Specific for secondary amines, which the Kaiser test misses [1]. | Highly sensitive for primary amines; the most common qualitative test in SPPS [1] [2]. |
| Limitations | Not suitable for primary amines [1]. | Not reliable for proline or other secondary amines (gives a brown-red color) [1]. The Fmoc group is not completely stable under test conditions, which can cause false positives [1]. |
Here are the step-by-step laboratory procedures for each test as commonly used in SPPS.
This test is typically performed at room temperature.
This test requires heating the sample.
When applying these tests in the lab, keep the following points in mind:
The diagram below outlines the decision-making process for selecting the appropriate amine test based on the type of N-terminal amino acid in your SPPS reaction.
This compound (Tetrachloro-1,4-benzoquinone) is a now obsolete fungicide that was historically used as a seed protectant to control diseases like downy mildew and damping-off on vegetables and ornamental seedlings [1].
The table below summarizes its key environmental fate properties based on available data:
| Parameter | Value | Classification / Implication |
|---|---|---|
| Water Solubility | 250 mg/L (at 20°C, pH 7) [1] | Moderate aqueous solubility [1] |
| Soil Degradation (DT₅₀) | 6 days (aerobic, typical) [1] | Non-persistent in soil systems [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.22 [1] | Low; suggests low leaching potential [1] |
| Vapour Pressure | 1.0 mPa (at 20°C) [1] | Low volatility [1] |
| Bio-concentration Factor (BCF) | Low risk (based on Log P < 3) [1] | Low risk of bioaccumulation (though high potential was noted elsewhere in the data) [1] |
| Primary Degradation Route | Soil degradation [1] | Not specified, but soil microbes are implied. |
This compound's profile includes several important environmental and health hazards that are critical for researchers to note.
| Aspect | Details |
|---|---|
| Ecotoxicity | Highly toxic to fish [1]. It is classified as hazardous to the environment, with special attention needed for aquatic life [2]. |
| Mammalian Toxicity | Acute oral LD₅₀ > 4000 mg/kg (low toxicity), but it is an irritant to the skin, eyes, and respiratory tract [1] [2] [3]. |
| Decomposition | When heated, it decomposes to emit toxic fumes including hydrogen chloride gas [2] [3]. |
| Regulatory Status | Not approved under current EU regulations (EC 1107/2009) and is considered obsolete, though it may be available in some countries [1]. |
While explicit degradation studies were not found, the available data allows for inferences about its environmental behavior.
The following diagram outlines the general environmental fate and degradation workflow for an obsolete pesticide like this compound, based on the data points we have.
Based on its classification as a quinone fungicide, its mode of action involves the inhibition of electron transport, photophosphorylation, and CO₂ fixation in target fungi [1]. This reactive nature suggests that its degradation likely involves microbial and chemical processes that disrupt the quinone structure.
The table below summarizes the key mammalian toxicity data and hazardous properties of this compound (Tetrachloro-p-benzoquinone).
| Property | Data for this compound | Context and Evidence |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | > 4000 mg/kg (Rat) | Classified as low acute mammalian toxicity [1]. |
| Bioaccumulation Potential | High | Based on its chemical properties, it has a high potential to accumulate in organisms [1]. |
| Irritant Status | Recognized Irritant | Identified as a substance with irritant properties [1]. |
| Neurotoxic Mechanisms | Induces inflammation & oxidative stress in neuronal cells (in vitro/vivo) | Triggers TLR4/MyD88/NF-κB signaling, activates MAPK pathways (JNK, ERK), releases pro-inflammatory cytokines (TNF-α, IL-6) [2]. |
| Hepatotoxic Effects | Causes acute liver injury & oxidative stress in mice (in vivo) | Evidence of hepatic oxidative damage and inflammatory response [2]. |
| Primary Cellular Mechanism | Pro-oxidant & Pro-inflammatory | Generates ROS, forms covalent adducts with cellular macromolecules [2]. |
The toxicity of this compound has been characterized through specific experimental models. Here are the methodologies for key studies:
This study investigated the inflammatory response and cell viability [2].
This study assessed systemic inflammatory and neurological damage [2].
The diagram below illustrates the cellular signaling pathway through which this compound exerts its neurotoxic effects, as identified in the research [2].
While comprehensive quantitative data on alternatives is unavailable in the search results, the following points are crucial for researchers conducting a comparative risk assessment:
This compound exhibits low acute oral toxicity but poses significant chronic risks due to its potential to cause neuroinflammation and liver damage via well-defined oxidative and inflammatory pathways. Its high bioaccumulation potential and obsolete regulatory status are major disadvantages.
For a complete comparison, further specific information on modern alternative compounds would be needed, but the mechanistic data and regulatory status provided here strongly suggest that this compound is not suitable for new development projects.
Irritant;Environmental Hazard